oxan-4-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate
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Overview
Description
Tetrahydro-2H-pyran-4-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate is a complex organic compound with a unique structure that combines elements of pyran, thiophene, and thiazepane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxan-4-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as tetrahydro-2H-pyran-4-yl and thiophen-2-yl, followed by their combination under specific reaction conditions to form the final compound. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques such as continuous flow reactors, automated synthesis systems, and rigorous quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2H-pyran-4-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Tetrahydro-2H-pyran-4-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which oxan-4-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic effects. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of pyran, thiophene, and thiazepane, such as:
- Tetrahydro-2H-pyran-4-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-methanol
- Tetrahydro-2H-pyran-4-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-amine
Uniqueness
Tetrahydro-2H-pyran-4-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate is unique due to its specific combination of functional groups and structural elements. This uniqueness gives it distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
oxan-4-yl 7-thiophen-2-yl-1,4-thiazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S2/c17-15(19-12-4-8-18-9-5-12)16-6-3-14(21-11-7-16)13-2-1-10-20-13/h1-2,10,12,14H,3-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMGVKBWGSHJNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)OC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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